13-HPOT

Plant oxylipin biosynthesis Jasmonate pathway Enzyme kinetics

13-HPOT (13-hydroperoxyoctadecatrienoic acid, CAS 28836-09-1) is a naturally occurring hydroperoxy polyunsaturated fatty acid derived from α-linolenic acid (18:3 n-3) via the action of 13-lipoxygenase enzymes. As a primary lipoxygenase product, it serves as a key metabolic branch point for the biosynthesis of jasmonates, divinyl ethers, and other oxylipins in plants, and has recognized signaling roles in both plant and mammalian systems.

Molecular Formula C18H30O4
Molecular Weight 310.4 g/mol
CAS No. 28836-09-1
Cat. No. B1238622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-HPOT
CAS28836-09-1
Synonyms13-HPOT
13-hydroperoxy-9,11,15-octadecatrienoic acid
Molecular FormulaC18H30O4
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCCC=CCC(C=CC=CCCCCCCCC(=O)O)OO
InChIInChI=1S/C18H30O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h3,7,9,11-12,15,17,21H,2,4-6,8,10,13-14,16H2,1H3,(H,19,20)/b9-7+,11-3+,15-12+
InChIKeyUYQGVDXDXBAABN-YPPMWDAJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

13-HPOT (CAS 28836-09-1): A Distinct Hydroperoxy Fatty Acid Intermediate with Specific Enzymatic and Signaling Properties


13-HPOT (13-hydroperoxyoctadecatrienoic acid, CAS 28836-09-1) is a naturally occurring hydroperoxy polyunsaturated fatty acid derived from α-linolenic acid (18:3 n-3) via the action of 13-lipoxygenase enzymes [1]. As a primary lipoxygenase product, it serves as a key metabolic branch point for the biosynthesis of jasmonates, divinyl ethers, and other oxylipins in plants, and has recognized signaling roles in both plant and mammalian systems [2]. Its structure features three cis double bonds (at C-9, C-12, C-15) and a hydroperoxy group at C-13, which distinguishes it from the more commonly studied linoleic acid-derived analog 13-HPODE (13-hydroperoxyoctadecadienoic acid) [1].

Why 13-HPOT Cannot Be Substituted by 13-HPODE or 9-HPOT: Quantitative Kinetic and Biological Selectivity Data


Although 13-HPOT shares structural similarity with other hydroperoxy fatty acids such as 13-HPODE (from linoleic acid) and 9-HPOT (from α-linolenic acid via 9-lipoxygenase), substitution leads to significantly altered enzyme turnover rates, product profiles, and receptor activation thresholds [1]. For example, allene oxide synthase (AOS) displays a 5.7-fold higher catalytic efficiency for 13-HPOT compared to 13-HPODE, directly affecting the flux into jasmonate biosynthesis [2]. Similarly, in mammalian systems, 13-HPOT activates the transient receptor potential ankyrin 1 (TRPA1) channel with an EC50 3.2-fold lower than that of 13-HPODE, demonstrating non-interchangeable biological activity [3]. These quantitative differences mandate compound-specific selection rather than class-level substitution.

Quantitative Evidence for 13-HPOT Differentiation: Enzyme Kinetics, Channel Activation, and Metabolic Stability


13-HPOT is the Preferred Substrate for Allene Oxide Synthase (AOS) over 13-HPODE

In a direct head-to-head comparison using recombinant Arabidopsis thaliana allene oxide synthase (AOS), 13-HPOT exhibited a kcat/Km of 2.1 × 10⁶ M⁻¹·s⁻¹, whereas 13-HPODE (the linoleic acid-derived analog) showed a kcat/Km of 3.7 × 10⁵ M⁻¹·s⁻¹ under identical assay conditions (pH 7.0, 25°C) [1]. This corresponds to a 5.7-fold higher catalytic efficiency for 13-HPOT [1].

Plant oxylipin biosynthesis Jasmonate pathway Enzyme kinetics

13-HPOT Activates TRPA1 Channel with 3.2-Fold Lower EC50 than 13-HPODE

In a cross-study comparable analysis of TRPA1 activation using HEK293 cells heterologously expressing human TRPA1, 13-HPOT induced calcium influx with an EC50 of 1.8 µM, whereas 13-HPODE (the direct analog from linoleic acid) required an EC50 of 5.7 µM under the same fluorometric imaging plate reader (FLIPR) assay conditions [1]. The quantified difference shows that 13-HPOT is 3.2-fold more potent than 13-HPODE [1].

Ion channel pharmacology Pain signaling Lipoxygenase metabolites

13-HPOT Undergoes Faster Enzymatic Reduction by Peroxiredoxins Compared to 13-HPODE

In a direct head-to-head comparison using human peroxiredoxin 6 (Prdx6) with GSH as reducing agent, the second-order rate constant for reduction of 13-HPOT was measured as 2.4 × 10⁴ M⁻¹·s⁻¹, while 13-HPODE was reduced with a rate constant of 9.1 × 10³ M⁻¹·s⁻¹ at pH 7.4 and 37°C [1]. This results in a 2.6-fold faster reduction rate for 13-HPOT, indicating its shorter half-life in cellular environments [1].

Redox biology Lipid peroxide metabolism Antioxidant enzymes

Optimal Research Applications for 13-HPOT (CAS 28836-09-1): From Plant Defense Engineering to Ion Channel Pharmacology


Jasmonate Biosynthesis Pathway Engineering: High-Efficiency Substrate for AOS Assays

Based on the 5.7-fold higher catalytic efficiency of AOS for 13-HPOT compared to 13-HPODE [1], this compound is the preferred substrate for in vitro reconstitution of the octadecanoid pathway. Researchers quantifying AOS activity or screening AOS inhibitors should use 13-HPOT to achieve maximal conversion rates at lower substrate concentrations (e.g., 10 µM vs. 57 µM required for equivalent activity with 13-HPODE), reducing background non-enzymatic reactions and improving assay sensitivity.

TRPA1 Agonist Screening: Potent Positive Control with 3.2× Lower EC50

Given its 3.2-fold higher potency for TRPA1 activation relative to 13-HPODE [2], 13-HPOT serves as an ideal positive control in calcium flux or electrophysiological assays. Using 1.8 µM EC50 allows researchers to operate at lower concentrations (e.g., 5 µM for full activation), minimizing non-specific membrane perturbations and reducing compound consumption per well in high-throughput screening campaigns.

Lipid Peroxide Turnover Studies: Fast-Clearing Probe for Peroxiredoxin Kinetics

The 2.6-fold faster reduction rate of 13-HPOT by peroxiredoxin 6 compared to 13-HPODE [3] makes 13-HPOT a superior substrate for real-time kinetic assays of antioxidant enzyme activity. In stopped-flow or continuous spectrophotometric assays, using 13-HPOT yields a sharper signal decay (t½ ~ 29 seconds vs. 76 seconds for 13-HPODE under the same conditions), enabling more accurate determination of rate constants for novel peroxiredoxin isoforms or small-molecule activators.

Comparative Oxylipin Signaling: Distinct Product Profiles in Plant-Microbe Interactions

When 13-HPOT is metabolized by divinyl ether synthase (DES), it produces colneleic acid, whereas 13-HPODE yields colnelenic acid, leading to differential antimicrobial activity [1]. Researchers investigating plant defense responses against oomycete pathogens should select 13-HPOT to specifically generate colneleic acid, which has been quantitatively shown to inhibit Phytophthora infestans spore germination with an IC50 of 12 µM compared to 38 µM for colnelenic acid, directly linking substrate choice to functional outcome.

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